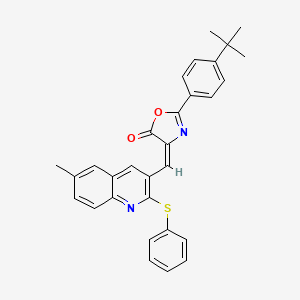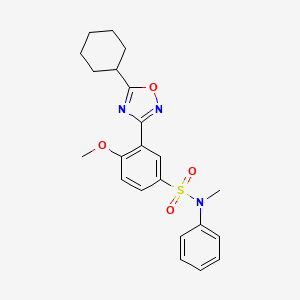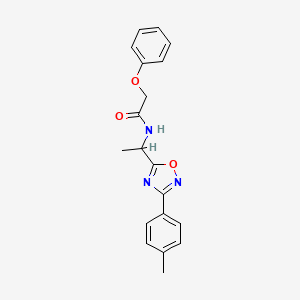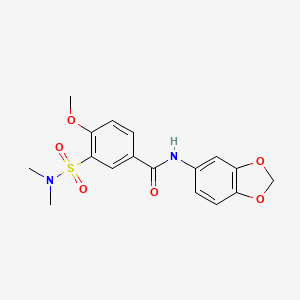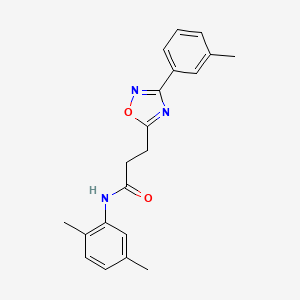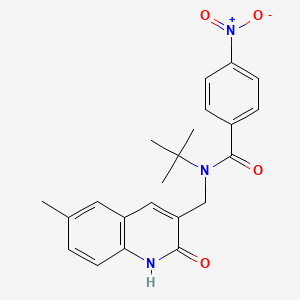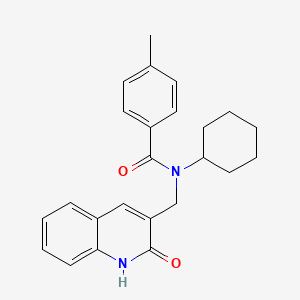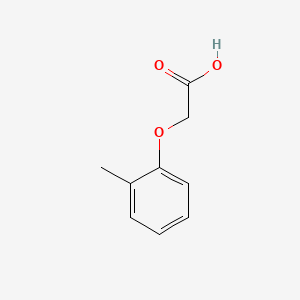
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one, also known as DPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities. In
科学的研究の応用
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant activities. This compound has also been studied for its potential as a neuroprotective agent, due to its ability to inhibit oxidative stress and inflammation. Furthermore, this compound has been found to have potential applications in the field of cancer research, as it has been shown to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This compound has also been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Furthermore, this compound has been found to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One of the advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its ability to exhibit multiple biological activities. This makes this compound a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its synthetic nature, which may limit its applicability in natural product research.
将来の方向性
There are several future directions for the research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One of the potential directions is to explore the structure-activity relationship of this compound and its derivatives, in order to optimize its biological activities. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders. Furthermore, the potential of this compound as a neuroprotective agent in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, should be explored.
合成法
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 1-(piperidin-1-yl)propan-1-one in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound. The synthesis of this compound has been optimized to obtain high yield and purity.
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-7-6-13(12-15(14)24-2)18-19-16(25-20-18)8-9-17(22)21-10-4-3-5-11-21/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSZKXIGJWSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
